molecular formula C10H13O5P B12669520 Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide CAS No. 72304-96-2

Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide

Cat. No.: B12669520
CAS No.: 72304-96-2
M. Wt: 244.18 g/mol
InChI Key: JBZMNTIVMHFYSU-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide is a chemical compound with the molecular formula C12H17O5P It is known for its unique structure, which includes a phosphine oxide group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 2,6-dimethylphenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to accelerate the reaction and improve selectivity. The final product is typically purified through techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide undergoes various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized to form higher oxidation state compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Corresponding alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide involves its interaction with molecular targets through its phosphine oxide and ester groups. These functional groups can participate in various chemical reactions, such as coordination with metal ions or nucleophilic attack by biological molecules. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinecarboxylic acid, 1-(2,6-dimethylphenoxy)-1-ethoxy-, methyl ester, 1-oxide
  • Phosphinecarboxylic acid, 1-(2,6-dimethylphenoxy)-1-ethoxy-, methyl ester

Uniqueness

Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, methyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

72304-96-2

Molecular Formula

C10H13O5P

Molecular Weight

244.18 g/mol

IUPAC Name

(2,6-dimethylphenoxy)-methoxycarbonylphosphinic acid

InChI

InChI=1S/C10H13O5P/c1-7-5-4-6-8(2)9(7)15-16(12,13)10(11)14-3/h4-6H,1-3H3,(H,12,13)

InChI Key

JBZMNTIVMHFYSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(C(=O)OC)O

Origin of Product

United States

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